4-Amino-1-methylpiperidine-3-carbonitrile
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Overview
Description
4-Amino-1-methylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H13N3. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a methyl group, and a carbonitrile group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylpiperidine-3-carbonitrile typically involves the reaction of 4-Amino-1-methylpiperidine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Amino-1-methylpiperidine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methylpiperidine
- 4-Amino-1-methylpiperidine-4-carbonitrile
- 4-Amino-1-methylpiperidine-3-carboxamide
Uniqueness
4-Amino-1-methylpiperidine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for unique interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-amino-1-methylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C7H13N3/c1-10-3-2-7(9)6(4-8)5-10/h6-7H,2-3,5,9H2,1H3 |
InChI Key |
CZMRSAUYYRMITI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C#N)N |
Origin of Product |
United States |
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